

Application Notes and Protocols for the Synthesis of (Acylamino)aminonaphthyridinones

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Compound of Interest

Compound Name: Ethyl 2,6-dichloronicotinate

Cat. No.: B1337556

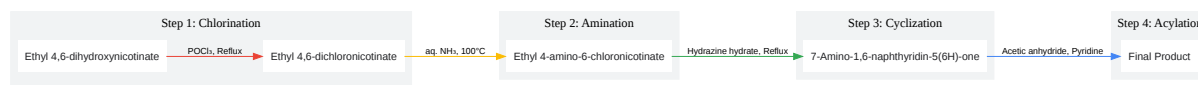
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This document provides a detailed experimental procedure for the synthesis of (acylamino)aminonaphthyridinones. These compounds are analogs of novobiocin and are recognized as potent inhibitors of Heat Shock Protein 90 (Hsp90). The inhibition of Hsp90 is a significant strategy in cancer therapy due to its role in the stability and function of numerous proteins essential for cancer cell proliferation and survival. The synthetic pathway described herein starts from the commercially available ethyl 4,6-dichloronicotinate and offers a versatile method for producing a variety of analogs for structure-activity relationship (SAR) studies.

Overview of the Synthetic Pathway

The synthesis of (acylamino)aminonaphthyridinones is a multi-step process that begins with the chlorination of ethyl 4,6-dihydroxynicotinate to yield ethyl 4,6-dichloronicotinate. This intermediate then undergoes amination, followed by a cyclization reaction to form the core naphthyridinone structure. The final step involves the acylation of the amino group to produce the target (acylamino)aminonaphthyridinone compounds.



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